[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Overview
Description
The compound “[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine” is a derivative of 1H-1,2,3-triazole, which is a heterocyclic compound. The 1,2,3-triazole ring is a five-membered ring structure containing two carbon atoms, two nitrogen atoms, and one nitrogen atom at the 1-position. This ring is substituted at the 4-position with a methanamine group and at the 1-position with a 4-chloro-3-methylphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing 1,2,3-triazoles. The 4-chloro-3-methylphenyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, along with the attached methanamine and 4-chloro-3-methylphenyl groups. The presence of these functional groups would likely impart certain chemical properties to the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring and the substituent groups. The 1,2,3-triazole ring is generally stable and resistant to hydrolysis and oxidation. The 4-chloro-3-methylphenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,2,3-triazole ring could contribute to its stability, while the 4-chloro-3-methylphenyl group could influence its solubility and reactivity .Scientific Research Applications
Synthesis and Characterization
Compounds related to "[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine" have been synthesized through various chemical reactions, including 1,3-dipolar cycloaddition, showcasing their structural diversity and the applicability of different synthetic routes for their preparation. These compounds are characterized using techniques such as NMR spectroscopy, Elemental Analysis, and MS data to confirm their structure (Aouine, El Hallaoui, & Alami, 2014).
Antimicrobial Activities
A series of derivatives have demonstrated moderate to very good antibacterial and antifungal activities, highlighting their potential in the development of new antimicrobial agents. These findings suggest the structural moieties of these compounds contribute significantly to their antimicrobial efficacy (K D Thomas, Airody Vasudeva Adhikari, & N Suchetha Shetty, 2010).
Catalytic Activity and Material Science Applications
Some compounds exhibit catalytic activities and have been used as ligands in the synthesis of metal complexes, which are then applied in catalytic processes such as the hydrogenation of ketones and aldehydes. These studies not only extend the chemical utility of such compounds but also provide insights into designing more efficient catalysts for industrial applications (Roberto Sole et al., 2019).
Pharmacological Research
Research into the pharmacological applications of these compounds has identified potential leads for the development of novel drugs. For instance, studies on derivatives targeting the serotonin 5-HT1A receptor have revealed compounds with promising antidepressant-like activity, indicating a potential pathway for therapeutic development (J. Sniecikowska et al., 2019).
Future Directions
properties
IUPAC Name |
[1-(4-chloro-3-methylphenyl)triazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c1-7-4-9(2-3-10(7)11)15-6-8(5-12)13-14-15/h2-4,6H,5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZFOESXXJQKBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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